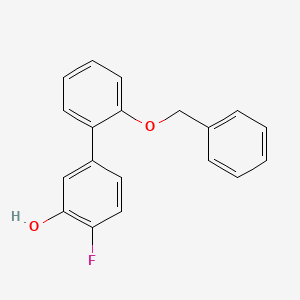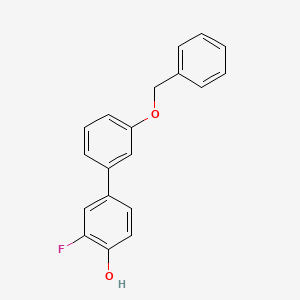
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (4-DMSFP) is an organic compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 143-145°C and a boiling point of 279-281°C. 4-DMSFP is a member of the sulfamoylphenyl fluorophenol family, and is commonly used in organic syntheses and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% acts as an inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is involved in the metabolism of various drugs. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of the enzyme cytochrome P450 (CYP) in the liver, which is involved in the metabolism of various drugs. Finally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been found to have an antioxidant effect, which may be beneficial in reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has a number of advantages for laboratory experiments. It is easy to synthesize in the laboratory, and it is relatively inexpensive. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is stable and has a wide range of potential applications in scientific research. However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. For example, further research could be conducted to investigate the mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% and its potential therapeutic applications. In addition, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to investigate the potential toxicological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% and to develop methods for safely handling and disposing of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%.
Métodos De Síntesis
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized from 4-chlorophenol and N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is performed in an inert atmosphere, usually under nitrogen. The reaction proceeds in two steps: first, 4-chlorophenol is converted to 4-chloro-2-fluorophenol with sodium fluoride; then, 4-chloro-2-fluorophenol is reacted with N,N-dimethylsulfamoyl chloride to form 4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%.
Aplicaciones Científicas De Investigación
4-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It is used as a reagent in analytical chemistry, as a component in organic syntheses, and as a fluorescent probe for the detection of amines. It is also used in the synthesis of various pharmaceutical compounds, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Propiedades
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMVJPKVIRPWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














